molecular formula C10H10F2O3 B8632521 Methyl 3-(3,5-difluorophenoxy)propanoate

Methyl 3-(3,5-difluorophenoxy)propanoate

Cat. No. B8632521
M. Wt: 216.18 g/mol
InChI Key: IKZZKRLIIWCUAC-UHFFFAOYSA-N
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Patent
US07723321B2

Procedure details

A mixture of methyl 3-(3,5-difluorophenoxy)propanoate (11.6 g, 53.7 mmol, STEP 6) and trifluoromethanesulfonic acid (23.2 mL, 2.0 mL/g of substrate) was stirred at 80° C. for 2 hours. After cooling to room temperature, the reaction mixture was diluted with water (120 mL), and extracted with toluene (120 mL). The organic layer was washed successively with aqueous solution of potassium carbonate (50 mL), water (50 mL), and dried over magnesium sulfate. The organic mixture was concentrated in vacuum to afford the title compound (8.75 g, 88%) as a white solid, which was used in the next step without further purification.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([F:15])[CH:14]=1)[O:5][CH2:6][CH2:7][C:8]([O:10]C)=O.FC(F)(F)S(O)(=O)=O>O>[F:15][C:13]1[CH:14]=[C:2]([F:1])[CH:3]=[C:4]2[C:12]=1[C:8](=[O:10])[CH2:7][CH2:6][O:5]2

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
FC=1C=C(OCCC(=O)OC)C=C(C1)F
Name
Quantity
23.2 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (120 mL)
WASH
Type
WASH
Details
The organic layer was washed successively with aqueous solution of potassium carbonate (50 mL), water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic mixture was concentrated in vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C2C(CCOC2=CC(=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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